ent-Paroxetine Hydrochloride ent-Paroxetine Hydrochloride An enantiomeric impurity of Paroxetine.
ent-Paroxetine Hydrochloride(cas 130855-30-0) is an impurity of API Paroxetine. 
Brand Name: Vulcanchem
CAS No.: 130855-30-0
VCID: VC21140612
InChI: InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m1./s1
SMILES: C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl
Molecular Formula: C19H21ClFNO3
Molecular Weight: 365.8 g/mol

ent-Paroxetine Hydrochloride

CAS No.: 130855-30-0

Cat. No.: VC21140612

Molecular Formula: C19H21ClFNO3

Molecular Weight: 365.8 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

ent-Paroxetine Hydrochloride - 130855-30-0

Specification

Description An enantiomeric impurity of Paroxetine.
ent-Paroxetine Hydrochloride(cas 130855-30-0) is an impurity of API Paroxetine. 
CAS No. 130855-30-0
Molecular Formula C19H21ClFNO3
Molecular Weight 365.8 g/mol
IUPAC Name (3R,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrochloride
Standard InChI InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m1./s1
Standard InChI Key GELRVIPPMNMYGS-SATBOSKTSA-N
Isomeric SMILES C1CNC[C@@H]([C@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl
SMILES C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl
Canonical SMILES C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator